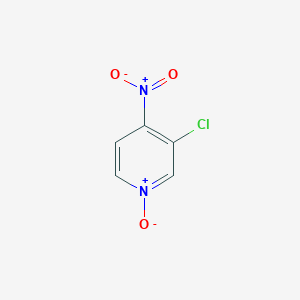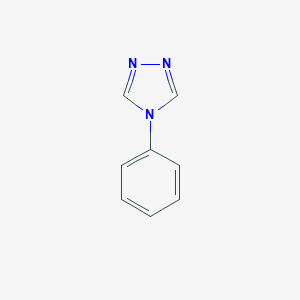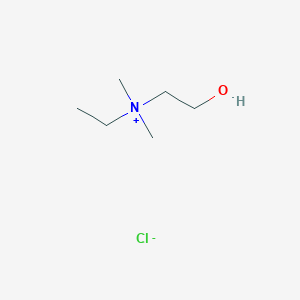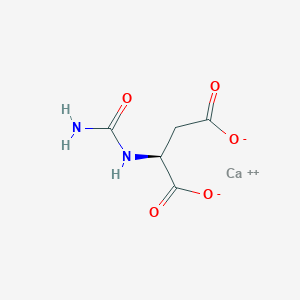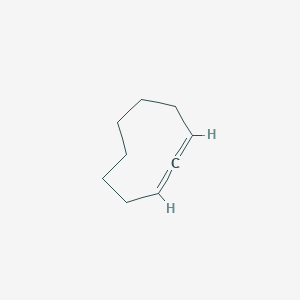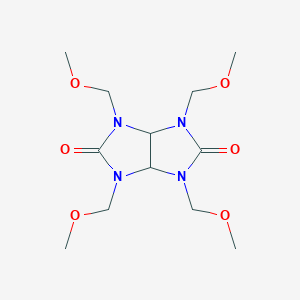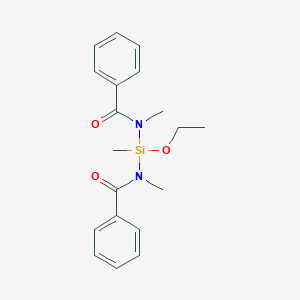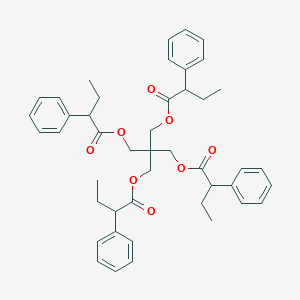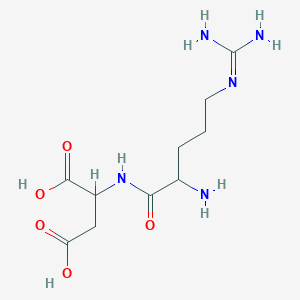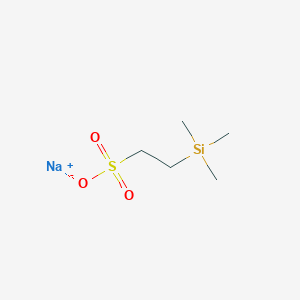
Sodium 2-(trimethylsilyl)ethane-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 2-(trimethylsilyl)ethane-1-sulfonate is an organosulfur compound with the molecular formula (CH₃)₃SiCH₂CH₂SO₃Na. It is a white crystalline solid that is soluble in water and commonly used in various chemical reactions and industrial applications. This compound is known for its stability and reactivity, making it a valuable reagent in organic synthesis.
Mechanism of Action
Target of Action
Sodium 2-(trimethylsilyl)ethane-1-sulfonate is a chemical compound used in various chemical synthesis studies
Mode of Action
It is known to be used in chemical synthesis , suggesting that it may interact with other compounds to facilitate chemical reactions.
Biochemical Pathways
It is used in chemical synthesis , indicating that it may participate in various chemical reactions and potentially influence multiple biochemical pathways.
Pharmacokinetics
As a chemical used in synthesis , its bioavailability would depend on the specific context of its use.
Result of Action
Given its role in chemical synthesis , it likely contributes to the formation of new compounds or the modification of existing ones.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. It’s worth noting that the compound’s effectiveness in chemical synthesis may be affected by factors such as temperature, pH, and the presence of other chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-(trimethylsilyl)ethane-1-sulfonate typically involves the reaction of vinyltrimethylsilane with sodium bisulfite. The reaction is catalyzed by tert-butyl perbenzoate, leading to the formation of the sulfonate salt . The reaction conditions generally include a controlled temperature and the use of an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified through crystallization and filtration processes.
Chemical Reactions Analysis
Types of Reactions: Sodium 2-(trimethylsilyl)ethane-1-sulfonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form sulfides.
Substitution: It participates in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted organosilicon compounds.
Scientific Research Applications
Sodium 2-(trimethylsilyl)ethane-1-sulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonic acids and sulfides.
Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of sulfonamide-based drugs.
Industry: The compound is used in the production of surfactants, detergents, and other industrial chemicals.
Comparison with Similar Compounds
- Sodium methanesulfonate
- Sodium ethanesulfonate
- Sodium propanesulfonate
Comparison: Sodium 2-(trimethylsilyl)ethane-1-sulfonate is unique due to the presence of the trimethylsilyl group, which imparts increased stability and reactivity compared to other sulfonates. This makes it particularly useful in reactions requiring high selectivity and stability.
Properties
IUPAC Name |
sodium;2-trimethylsilylethanesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14O3SSi.Na/c1-10(2,3)5-4-9(6,7)8;/h4-5H2,1-3H3,(H,6,7,8);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASHUMJJXIKNLAH-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCS(=O)(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NaO3SSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40635618 |
Source


|
| Record name | Sodium 2-(trimethylsilyl)ethane-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40635618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18143-40-3 |
Source


|
| Record name | Sodium 2-(trimethylsilyl)ethane-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40635618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
